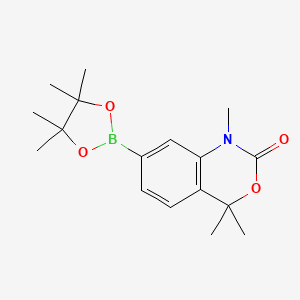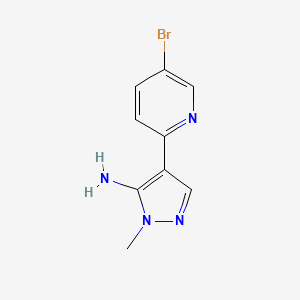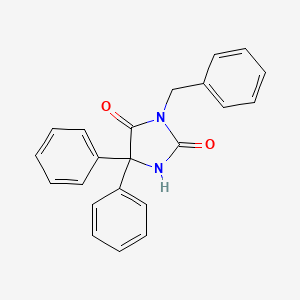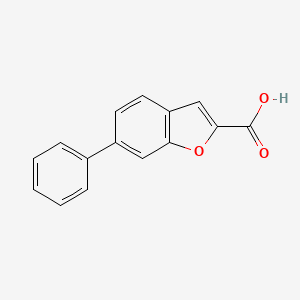
6-Phenyl-2-benzofurancarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2-benzofurancarboxylic acid is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties . The structure of this compound consists of a benzofuran ring fused with a phenyl group and a carboxylic acid group at the 2nd position, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-benzofurancarboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions . Additionally, the dehydration of phenoxyalkanone under acidic conditions is also a viable route .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of proton quantum tunneling has been reported to reduce side reactions and increase yield, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Applications De Recherche Scientifique
6-Phenyl-2-benzofurancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2-benzofurancarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
2-Benzofurancarboxylic acid: Shares the benzofuran core but lacks the phenyl group.
3-Methyl-2-benzofurancarboxylic acid: Similar structure with a methyl group at the 3rd position.
7-Methoxy-2-benzofurancarboxylic acid: Contains a methoxy group at the 7th position.
Propriétés
Numéro CAS |
35664-68-7 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
6-phenyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)14-9-12-7-6-11(8-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
Clé InChI |
IKGKDWXSHVFUGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(O3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


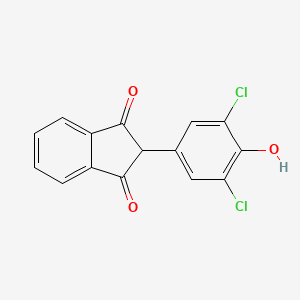
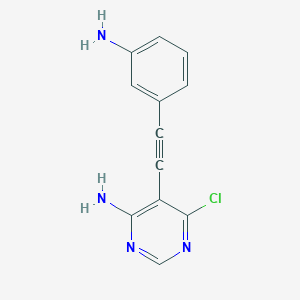

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
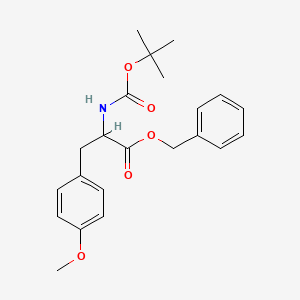
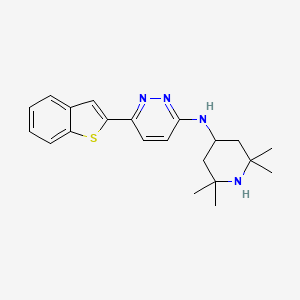
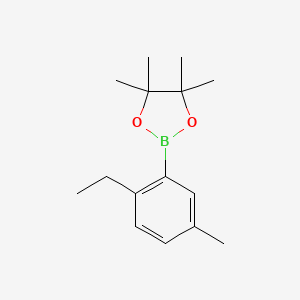

![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
